3-(5-chloro-2-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
3-(5-Chloro-2-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS: 888458-47-7, Molecular Formula: C23H13ClF3N3O6) is a benzofuran-derived carboxamide featuring a nitrobenzamido substituent at the 3-position and a trifluoromethoxyphenyl group at the N-position. The compound’s molecular weight (543.82 g/mol) and polar substituents may influence solubility and bioavailability .
Properties
IUPAC Name |
3-[(5-chloro-2-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3O6/c24-12-5-10-17(30(33)34)16(11-12)21(31)29-19-15-3-1-2-4-18(15)35-20(19)22(32)28-13-6-8-14(9-7-13)36-23(25,26)27/h1-11H,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYBLJUEXNGMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-chloro-2-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C24H16ClN3O7
- Molecular Weight : 493.8 g/mol
- IUPAC Name : 3-[(5-chloro-2-nitrobenzoyl)amino]-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Anticancer Activity
Research indicates that compounds related to benzofuran derivatives exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as M-HeLa and MCF-7. The results showed:
- IC50 Values : The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating higher potency.
- Mechanism of Action : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| M-HeLa | 15 | Apoptosis via ROS |
| MCF-7 | 20 | Apoptosis via ROS |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.
Antimicrobial Efficacy
In vitro studies demonstrated that the compound had comparable efficacy to established antibiotics against strains such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest potential neuroprotective effects.
Research Findings
A series of derivatives were synthesized and tested for neuroprotective activity against NMDA-induced excitotoxicity in rat cortical neurons. Among these, the compound demonstrated significant protective effects at concentrations comparable to known neuroprotectants like memantine.
| Compound | Protective Concentration (µM) | Comparison to Memantine |
|---|---|---|
| Tested Compound | 30 | Comparable |
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development
This compound has been identified as a promising lead for the development of new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for interactions that could modulate biological pathways, making it a candidate for drugs aimed at treating various diseases, including cancer and infections.
Biological Activity
Research indicates that similar compounds exhibit notable biological activities, including antimicrobial and anticancer properties. The presence of chloro and nitro groups enhances the compound's reactivity and biological profile, suggesting its utility in pharmacological applications .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | Study 1 |
| Compound B | Anticancer | Study 2 |
| Compound C | Antifungal | Study 3 |
Materials Science
Organic Semiconductors
The electronic properties of 3-(5-chloro-2-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide make it a candidate for developing organic semiconductors. Its ability to conduct electricity and its stability under various conditions can be exploited in electronic devices, such as transistors and sensors.
Biological Studies
Biochemical Probes
Due to its specific functional groups, this compound can serve as a biochemical probe to study various biochemical pathways and interactions. Its structure allows researchers to investigate how it interacts with biological targets, providing insights into cellular processes and disease mechanisms.
Case Studies
-
Antimicrobial Studies
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown effectiveness against multiple bacterial strains, indicating potential as new antimicrobial agents. Table 2: Antimicrobial Activity ResultsOrganism Minimum Inhibitory Concentration (MIC) Reference Bacillus cereus 32 µg/mL Study A Escherichia coli 64 µg/mL Study B Pseudomonas aeruginosa 128 µg/mL Study C Candida albicans 16 µg/mL Study D -
Anticancer Research
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various human cancer cell lines. The structural features contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
A. Nitrobenzofuran Derivatives
describes nitrobenzofurans such as 2-butyl-5-nitrobenzofuran-3-yl derivatives (e.g., compounds 9 , 10 , and 2 ). These lack the carboxamide and trifluoromethoxy groups present in the target compound but share the nitrobenzofuran scaffold. Key differences:
- Lipophilicity : The butyl group in compounds increases lipophilicity compared to the polar carboxamide and trifluoromethoxy groups in the target compound.
- Synthetic Complexity : The target compound’s trifluoromethoxy group requires specialized fluorination reagents, whereas compounds use simpler alkylation or methoxylation steps .
B. Benzamide Pesticides lists benzamide pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron. These share the benzamide motif but lack the benzofuran core.
- Bioactivity : Diflubenzuron acts as a chitin synthesis inhibitor, whereas the target compound’s benzofuran core may confer different binding properties (e.g., kinase or enzyme inhibition).
Functional Group Analysis
A. Trifluoromethoxy vs. Methoxy Groups The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects and metabolic stability compared to methoxy groups in compounds like 2.7(2-Butyl-5-nitrobenzofuran-3yl)(4-methoxyphenyl)methanone (). This difference may enhance resistance to oxidative degradation .
B. Carboxamide Linkage
The target compound’s carboxamide linkage at the benzofuran-2-position is analogous to 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9, ). However, the latter’s oxadiazole substituent may improve π-π stacking interactions in protein binding compared to the nitrobenzamido group .
Table 1: Key Properties of Comparable Compounds
Research Implications and Gaps
- Bioactivity Data: No direct bioactivity data for the target compound is available in the provided evidence.
- Metabolic Stability : The trifluoromethoxy group may reduce cytochrome P450-mediated metabolism compared to methoxy analogues, a hypothesis supported by fluorinated compound studies .
Preparation Methods
Construction of the Benzofuran Scaffold
The benzofuran core is typically synthesized via cyclization strategies. A prominent method involves the Pummerer reaction , as demonstrated in the synthesis of analogous 5-chloro-2-(4-methoxyphenyl)benzofuran. Here, 4-chlorophenol reacts with ω-(methylsulfinyl)-p-methoxyacetophenone under acidic conditions to form a benzofuran intermediate via sulfoxide elimination and cyclization. For the target compound, substitution at the C3 position is critical, which can be achieved through 8-aminoquinoline-directed C–H arylation . This method employs Pd catalysis to install aryl groups at the C3 position with high regioselectivity, enabling the introduction of diverse substituents before amidation.
Introduction of the Carboxamide Group at C2
The C2 carboxamide group is introduced via acylation. For example, 5-chloro-2-(4-methoxyphenyl)benzofuran undergoes acylation with 4-(3-bromopropoxy)benzoyl chloride in the presence of a base. Adapting this approach, benzofuran-2-carbonyl chloride can be reacted with 4-(trifluoromethoxy)aniline to form the N-(4-(trifluoromethoxy)phenyl)carboxamide moiety. Coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in pyridine or dichloromethane are effective for amide bond formation, as evidenced by yields exceeding 75% in analogous reactions.
Synthesis of the 5-Chloro-2-Nitrobenzamido Substituent
Preparation of 5-Chloro-2-Nitrobenzoic Acid
The 5-chloro-2-nitrobenzamido group originates from 5-chloro-2-nitrobenzoic acid , which can be synthesized via nitration and chlorination sequences. A patent-pending method describes the preparation of 5-chloro-2-nitroaniline from m-dichlorobenzene through nitration and high-pressure amination. Subsequent oxidation of the aniline derivative to the corresponding benzoic acid is achievable using potassium permanganate or chromium-based oxidants.
Amidation with the Benzofuran Intermediate
The 5-chloro-2-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride. This reactive intermediate is then coupled to the C3-amino group of the benzofuran scaffold. Experimental data from analogous systems demonstrate that EDC·HCl-mediated coupling in pyridine at 20–26°C achieves yields of 76–77% (Table 1).
Table 1: Amidation Conditions and Yields
*Extrapolated from analogous reactions.
†Adapted from conditions in.
Sequential Amidation and Purification
Order of Functional Group Introduction
To avoid side reactions, the trifluoromethoxyphenyl carboxamide is typically introduced before the nitrobenzamido group due to the sensitivity of the nitro group to reducing conditions. After C2 acylation, the C3 position is functionalized via directed C–H arylation or nucleophilic substitution.
Transamidation for Directing Group Removal
The use of 8-aminoquinoline as a directing group enables precise C–H functionalization. Post-arylation, the directing group is cleaved via transamidation with Boc-protected amines, as described in a ChemRxiv preprint. This two-step process (Boc protection followed by aminolysis) activates the amide for displacement without additional catalysts, streamlining the synthesis.
Analytical and Purification Techniques
Chromatographic Separation
Reaction mixtures are purified using silica gel chromatography with eluents such as CH₂Cl₂-THF (90:10). For nitro-containing intermediates, flash chromatography under reduced pressure minimizes decomposition.
Crystallization
Final products are crystallized from solvents like ethyl acetate/hexane or aqueous ethanol. For example, 5-chloro-2-nitroaniline is isolated via cooling crystallization at 0°C, a method adaptable to the target compound.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitration of chlorobenzene derivatives requires careful control to avoid para/ortho mixtures. Patent CN108329211A resolves this by using m-dichlorobenzene as a starting material, ensuring selective nitration at the 2-position.
Stability of the Trifluoromethoxy Group
The 4-(trifluoromethoxy)aniline moiety is prone to hydrolysis under acidic or basic conditions. Coupling reactions should be conducted at neutral pH with mild bases like pyridine to preserve integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(5-chloro-2-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of benzofuran carboxamide derivatives typically involves multi-step procedures, including condensation, coupling, and functional group transformations. For example, a benzofuran-2-carboxamide scaffold can be synthesized via Ullmann coupling or palladium-catalyzed reactions, followed by nitro group introduction and amidation . Optimization strategies include:
- Using anhydrous solvents (e.g., THF) and catalysts like NaH or Pd(PPh₃)₄ to enhance reaction efficiency .
- Purification via column chromatography or recrystallization (e.g., from CHCl₃) to achieve >95% purity .
- Monitoring intermediates with TLC and NMR to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the benzofuran core and substituents. Key signals include aromatic protons (δ 6.8–8.2 ppm) and trifluoromethoxy group splitting patterns .
- HRMS (ESI) : Validates molecular weight (e.g., expected [M+H]+ ~550–600 Da) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
- Melting Point : Consistency with literature values (e.g., 265–266°C for related benzofuran salts) confirms crystallinity .
Q. How can researchers address solubility and stability challenges in aqueous buffers for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO as a stock solvent (≤1% v/v in assays to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins .
- Stability : Conduct pH-dependent stability studies (pH 4–9) via LC-MS. Stabilize with antioxidants (e.g., BHT) if nitro groups degrade under light .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the nitro and trifluoromethoxy groups to enhance target affinity?
- Methodological Answer :
- Nitro Group : Critical for electron-withdrawing effects and π-π stacking. Replacements (e.g., cyano or sulfonyl) may reduce cytotoxicity while retaining activity .
- Trifluoromethoxy Group : Enhances lipophilicity (logP ~3.5) and metabolic stability. Methyl or chloro analogs show reduced blood-brain barrier penetration in rodent models .
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling and compare IC50 values in enzyme inhibition assays .
Q. How can conflicting data on in vitro vs. in vivo efficacy be systematically analyzed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., rodent t1/2) and metabolite identification via LC-MS/MS. Poor oral bioavailability may explain in vivo discrepancies .
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific binding. For example, nitroaromatics may inhibit cytochrome P450 enzymes .
- Dose Optimization : Conduct dose-response studies (1–100 mg/kg) with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What strategies are recommended for identifying protein targets and mechanistic pathways?
- Methodological Answer :
- Chemical Proteomics : Employ affinity chromatography with a biotinylated probe of the compound. Mass spectrometry identifies bound proteins (e.g., kinases or phosphatases) .
- RNA Sequencing : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes. Pathway enrichment (e.g., apoptosis or oxidative stress) guides mechanistic studies .
- Mutagenesis Studies : Generate enzyme mutants (e.g., acps-pptase) to validate binding residues via SPR or ITC .
Q. Which in vivo models are suitable for evaluating toxicity and therapeutic potential?
- Methodological Answer :
- Rodent Models : Use CD-1 mice for acute toxicity (LD50 determination) and Sprague-Dawley rats for 28-day subchronic studies. Monitor liver/kidney biomarkers (ALT, BUN) .
- Xenograft Models : Test antitumor efficacy in NCI-H460 (lung cancer) xenografts. Dose at 20 mg/kg i.p. and measure tumor volume vs. vehicle controls .
- Behavioral Assays : For CNS targets, employ Morris water maze or forced swim tests in C57BL/6 mice .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported IC50 values across different enzyme assays?
- Methodological Answer :
- Assay Conditions : Compare buffer pH, ionic strength, and ATP concentrations (for kinases). For example, IC50 for acps-pptase inhibition varies 10-fold between Tris-HCl and HEPES buffers .
- Enzyme Sources : Recombinant vs. native enzymes may differ in post-translational modifications. Validate with Western blotting .
- Statistical Rigor : Use ≥3 independent replicates and report mean ± SEM. Apply ANOVA with post-hoc tests to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
